

6-Fluoro-1H-indazole-3-carbonitrile CAS number

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Compound of Interest

Compound Name: *6-Fluoro-1H-indazole-3-carbonitrile*

Cat. No.: *B1440539*

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An In-Depth Technical Guide to **6-Fluoro-1H-indazole-3-carbonitrile**

Abstract

This technical guide provides a comprehensive overview of **6-Fluoro-1H-indazole-3-carbonitrile**, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into a validated synthetic pathway with mechanistic insights, and discuss its critical applications in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Core Compound Profile: 6-Fluoro-1H-indazole-3-carbonitrile

6-Fluoro-1H-indazole-3-carbonitrile belongs to the indazole class of nitrogen-containing heterocyclic compounds.[1] The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and participate in various biological interactions, making it a cornerstone for many therapeutic agents.[2][3] The strategic placement of a fluorine atom at the 6-position and a nitrile group at the 3-position significantly modulates the compound's electronic properties, metabolic stability, and binding affinity to target proteins. [4]

Its primary identification is through its Chemical Abstracts Service (CAS) number: 885278-33-1. [\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	885278-33-1	[5] [6]
Molecular Formula	C ₈ H ₄ FN ₃	[5] [6]
Molecular Weight	161.14 g/mol	[4] [5] [8]
Synonyms	6-Fluoro-3-cyano-1H-indazole, 1H-Indazole-3-carbonitrile, 6-fluoro-	[5] [6]
Appearance	Typically a solid	[6]
Purity	Commercially available at ≥95-97%	[6] [7] [8]
Storage	Sealed in a dry place at room temperature	[4] [5]

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles often leverages the cyclization of ortho-substituted phenyl precursors with a hydrazine source. A common and efficient route to **6-Fluoro-1H-indazole-3-carbonitrile** involves the reaction of 2,4-difluorobenzonitrile with hydrazine hydrate.

Causality Behind Experimental Choices:

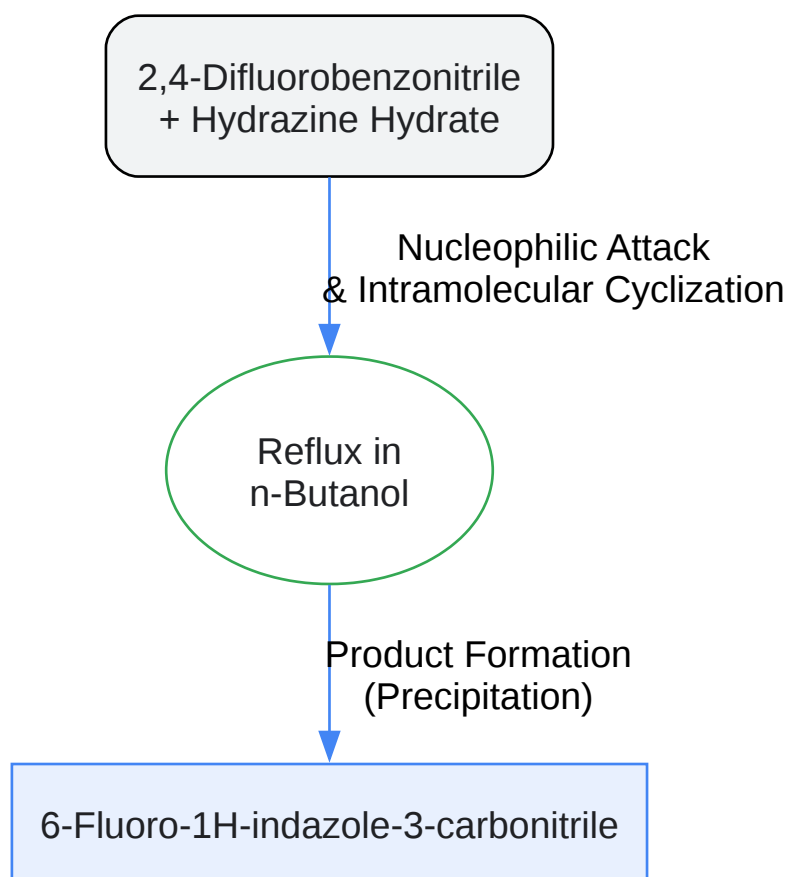
- **Starting Material (2,4-difluorobenzonitrile):** This precursor is ideal because it possesses the necessary atoms in the correct arrangement. The fluorine atom at the 2-position (ortho to the nitrile) is a good leaving group, activated for nucleophilic aromatic substitution by the electron-withdrawing nitrile group. The fluorine at the 4-position remains to become the 6-fluoro substituent in the final product.

- **Reagent (Hydrazine Hydrate):** Hydrazine (N_2H_4) is the key reagent that introduces the two adjacent nitrogen atoms required to form the pyrazole ring portion of the indazole scaffold.^[2]
- **Solvent (e.g., n-Butanol):** A high-boiling point, polar protic solvent like n-butanol is often used to facilitate the reaction, which typically requires elevated temperatures (reflux) to proceed at a practical rate.^[9]

Experimental Protocol: Synthesis of 6-Fluoro-1H-indazole-3-carbonitrile

- **Reaction Setup:** To a solution of 2,4-difluorobenzonitrile (1.0 eq) in n-butanol (10 volumes), add hydrazine hydrate (2.0-3.0 eq).
- **Heating:** Heat the reaction mixture to reflux (approx. 117°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** After completion, cool the reaction mixture to room temperature. Pour the mixture into water. The product often precipitates as a solid.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove excess hydrazine and other water-soluble impurities.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield **6-Fluoro-1H-indazole-3-carbonitrile** as a solid.^[9]

Synthesis Workflow Diagram



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Caption: Synthetic route from 2,4-difluorobenzonitrile to the target compound.

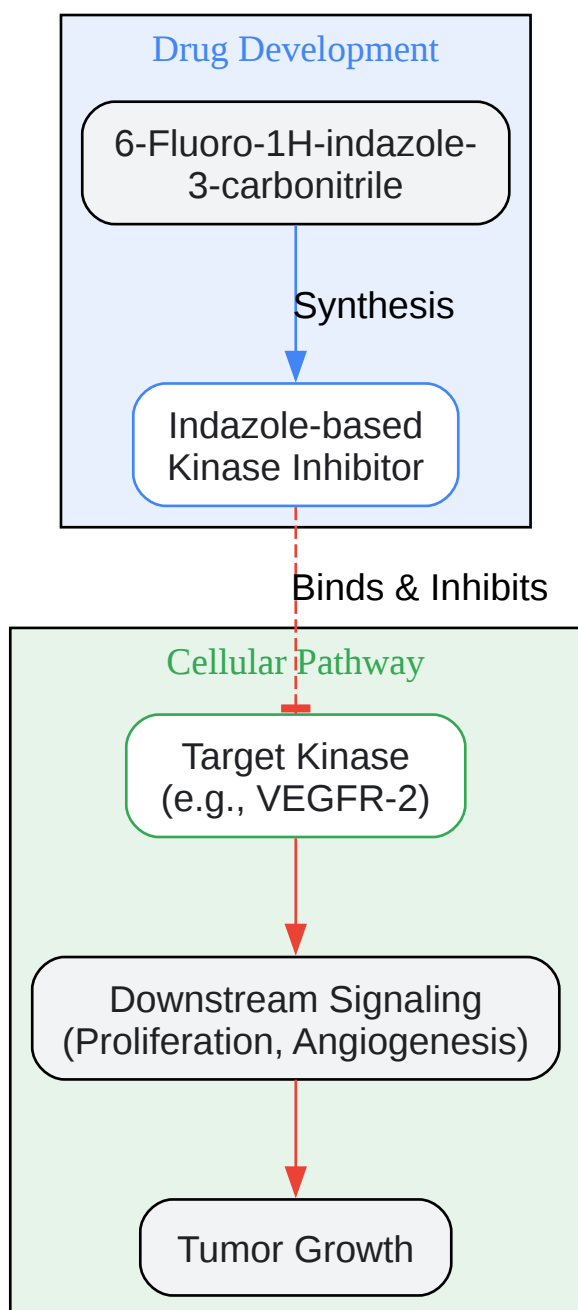
Applications in Drug Discovery

The indazole scaffold is a key structural motif in numerous approved drugs, including the anti-inflammatory agent Bendazac and the 5-HT₃ antagonist Granisetron.[1][2] **6-Fluoro-1H-indazole-3-carbonitrile** serves as a highly valuable intermediate for creating more complex molecules, particularly kinase inhibitors for oncology.[4][10]

- **Kinase Inhibitors:** The indazole ring acts as a versatile scaffold that can be functionalized to bind to the ATP-binding pocket of various kinases. The N-H group and ring nitrogens can form critical hydrogen bonds with the hinge region of the kinase domain. The nitrile group can be retained or converted into other functional groups (e.g., amides, carboxylic acids) to explore further interactions.[10]

- **Role of Fluorine:** The 6-fluoro substituent enhances binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of the final drug candidate.^[3]^[4]
- **CNS Agents:** The overall structure contributes to properties that may allow drug candidates to cross the blood-brain barrier, making it a useful building block for agents targeting the central nervous system.^[4]

Conceptual Signaling Pathway Application



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Caption: Role as a building block for a targeted kinase inhibitor.

Safety, Handling, and Storage

As with any laboratory chemical, **6-Fluoro-1H-indazole-3-carbonitrile** should be handled with appropriate care. The safety data for this specific compound is consistent with related

fluorinated heterocyclic molecules.[8]

Table 2: Hazard and Precautionary Information

Category	GHS Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[8]
Signal Word	Warning	[8]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[8][11]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P270: Do not eat, drink or smoke when using this product P280: Wear protective gloves/protective clothing/eye protection/face protection	[12]

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.[12]
- Avoid contact with skin, eyes, and clothing.
- Keep container tightly closed and store in a dry, cool place.[5]

Conclusion

6-Fluoro-1H-indazole-3-carbonitrile (CAS: 885278-33-1) is a strategically designed chemical intermediate with significant value for the scientific research community, particularly those in pharmaceutical development. Its unique combination of a privileged indazole core, a metabolically robust fluorine atom, and a versatile nitrile handle makes it an essential building block for the synthesis of next-generation targeted therapies. Understanding its synthesis,

properties, and safe handling procedures is crucial for unlocking its full potential in the laboratory.

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